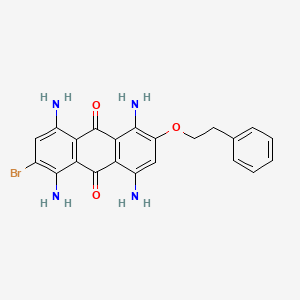
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups, a bromine atom, and a phenethoxy group attached to an anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves several steps, starting with the preparation of the anthracene-9,10-dione core. The introduction of amino groups, bromine, and phenethoxy groups is achieved through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino, bromine, and phenethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione: Similar structure but with an ethoxy group instead of a phenethoxy group.
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and phenethoxy groups.
2-Bromo-6-phenethoxyanthracene-9,10-dione: Lacks the amino groups. The uniqueness of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Biological Activity
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione is a synthetic compound that belongs to the anthracene family. It has garnered attention in recent years due to its potential biological activities, particularly in cancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups which contribute to its biological properties. The molecular formula is C26H18BrN4O4, and it features an anthracene backbone substituted with amino and bromo groups along with a phenylethoxy moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Intercalation into DNA : The planar structure of anthracene derivatives allows them to intercalate between DNA base pairs, disrupting normal function and leading to cytotoxic effects .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxicity .
Anticancer Activity
Several studies have highlighted the anticancer properties of similar anthracene derivatives:
- HL-60 Human Leukemia Cells : Research indicated that aza-anthracene derivatives exhibit selective cytotoxicity against HL-60 cells. The study showed that these compounds could induce topoisomerase II-mediated DNA cross-linking, resulting in cell death .
- Breast Cancer Models : In vitro studies demonstrated that anthracene derivatives could significantly reduce cell viability in various breast cancer cell lines by inducing apoptosis through the activation of caspases .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of anthracene derivatives:
Properties
CAS No. |
88602-97-5 |
|---|---|
Molecular Formula |
C22H19BrN4O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)21(28)16-13(25)9-14(20(27)18(16)22(15)29)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
InChI Key |
CFKWFYGZORADES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















